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molecular formula Zr B080107 Zirconium-90 CAS No. 13982-15-5

Zirconium-90

Cat. No. B080107
M. Wt: 89.904699 g/mol
InChI Key: QCWXUUIWCKQGHC-BJUDXGSMSA-N
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Patent
US08741258B2

Procedure details

Catalyst preparation. A zirconium phosphate based catalyst was prepared by a co-precipitation method. A solution of zirconium hydroxide (Zr(OH)4) as a zirconium precursor was dissolved in deionized water. To this solution, a stoichiometric amount of phosphoric acid as a phosphorus precursor was added. The resulting mixture was heated at 80° C. for 2 hours to remove water, and a paste was obtained. The resulting paste was then dried in an oven at 100° C. overnight (about 12-18 hours) to remove the bulk of any remaining water, and to provide a powder. The powder was then calcined at 350° C. for 2 hours to obtain powdered zirconium phosphate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
zirconium phosphate

Identifiers

REACTION_CXSMILES
[OH-].[Zr+4:2].[OH-].[OH-].[OH-].[Zr].[P:7](=[O:11])([OH:10])([OH:9])[OH:8].[P]>O>[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Zr+4:2].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Zr+4:2].[Zr+4:2] |f:0.1.2.3.4,9.10.11.12.13.14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Zr+4].[OH-].[OH-].[OH-]
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zr]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[P]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Catalyst preparation
CUSTOM
Type
CUSTOM
Details
A zirconium phosphate based catalyst was prepared by a co-precipitation method
CUSTOM
Type
CUSTOM
Details
to remove water
CUSTOM
Type
CUSTOM
Details
a paste was obtained
CUSTOM
Type
CUSTOM
Details
The resulting paste was then dried in an oven at 100° C. overnight (about 12-18 hours)
Duration
15 (± 3) h
CUSTOM
Type
CUSTOM
Details
to remove the bulk of any remaining water
CUSTOM
Type
CUSTOM
Details
to provide a powder

Outcomes

Product
Details
Reaction Time
2 h
Name
zirconium phosphate
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Zr+4].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].[Zr+4].[Zr+4]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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